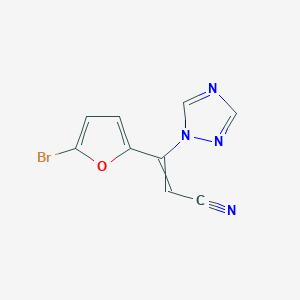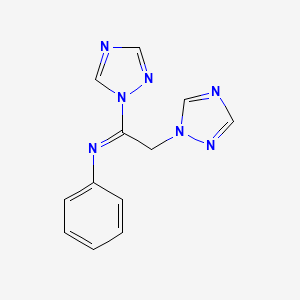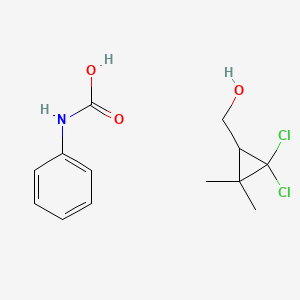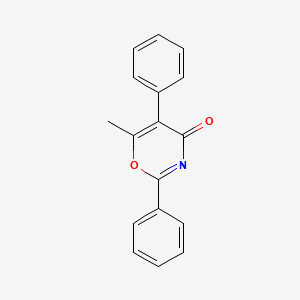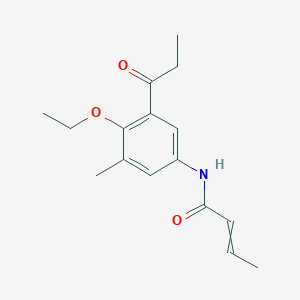
N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a propanoyl group attached to a phenyl ring, along with a but-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the intermediate 4-ethoxy-3-methyl-5-propanoylphenyl compound through a series of reactions such as Friedel-Crafts acylation and subsequent functional group modifications. The final step involves the coupling of this intermediate with but-2-enamide under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups or replace existing ones.
Aplicaciones Científicas De Investigación
N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in various therapeutic contexts.
Industry: The compound could be utilized in the development of new materials, coatings, or other industrial applications.
Mecanismo De Acción
The mechanism of action of N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide include other phenyl derivatives with varying substituents, such as:
- N-(4-Methoxy-3-methyl-5-propanoylphenyl)but-2-enamide
- N-(4-Ethoxy-3-methyl-5-acetylphenyl)but-2-enamide
- N-(4-Ethoxy-3-methyl-5-propanoylphenyl)but-2-ynamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where these unique properties are advantageous.
Propiedades
Número CAS |
90257-62-8 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
N-(4-ethoxy-3-methyl-5-propanoylphenyl)but-2-enamide |
InChI |
InChI=1S/C16H21NO3/c1-5-8-15(19)17-12-9-11(4)16(20-7-3)13(10-12)14(18)6-2/h5,8-10H,6-7H2,1-4H3,(H,17,19) |
Clave InChI |
ZAOPRCWUAYUQNR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=CC(=C1)NC(=O)C=CC)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



diphenylsilane](/img/structure/B14366539.png)

![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
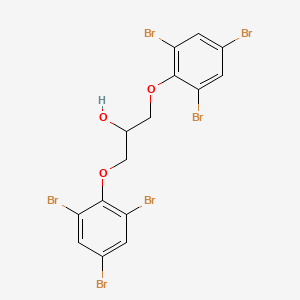
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
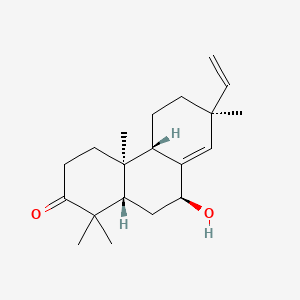

![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
